

# Spectroscopic and Synthetic Profile of 15-OH Tafluprost Intermediate: A Technical Guide

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## Compound of Interest

Compound Name: 15-OH Tafluprost

Cat. No.: B15570769

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for a key synthetic intermediate of Tafluprost, a prostaglandin analogue used in the management of glaucoma and ocular hypertension. The focus is on the 15-hydroxy (15-OH) precursor, offering valuable data for researchers in medicinal chemistry and drug development.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the diastereoisomeric **15-OH Tafluprost** intermediate, specifically the isolated (+)-29a isomer, which is a protected form of **15-OH Tafluprost**. This data is crucial for the structural elucidation and characterization of this compound.

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data confirms the elemental composition and molecular weight of the (+)-29a isomer.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Formula	C <sub>35</sub> H <sub>48</sub> O <sub>12</sub> Na
Calculated Mass (M+Na) <sup>+</sup>	687.3005
Found Mass (M+Na) <sup>+</sup>	687.3005

## Nuclear Magnetic Resonance (NMR) Data

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for the (+)-29a isomer are provided below. These spectra were recorded in CDCl<sub>3</sub> at 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.

<sup>1</sup>H-NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
<b>7.31 - 7.25</b>	<b>m</b>		<b>2H, Ar-H</b>
7.00 - 6.95	m		1H, Ar-H
6.93 - 6.88	m		2H, Ar-H
5.81 - 5.71	m		1H, H-13
5.68 - 5.58	m		1H, H-14
5.46 - 5.31	m		2H, H-5, H-6
5.14 - 5.06	m		1H, H-11
4.95 - 4.87	m		1H, H-9
4.50 - 4.43	m		1H, H-15
4.10 - 3.90	m		6H, -OCH <sub>2</sub> , PhOCH <sub>2</sub>
2.80 - 2.70	m		1H, H-8
2.38 - 2.20	m		3H, H-12, H-2
2.18 - 2.08	m		2H, H-10
2.05	s		6H, 2 x -OCOCH <sub>3</sub>
2.04	s		6H, 2 x -OCOCH <sub>3</sub>
1.80 - 1.68	m		2H, H-4
1.68 - 1.55	m		2H, H-3

| 1.22 | s | | 6H, -C(CH<sub>3</sub>)<sub>2</sub> |

<sup>13</sup>C-NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
<b>173.2</b>	<b>-CH<sub>2</sub>COOCH<sub>2</sub>-</b>
170.8, 170.7, 170.6	4 x -OCOCH <sub>3</sub>
158.5	Ar-C
134.2	C-14
129.5	Ar-CH
129.2	C-5
128.8	C-6
121.2	Ar-CH
114.6	Ar-CH
79.2	C-9
74.6	C-11
72.0	C-15
71.3	PhOCH <sub>2</sub>
63.8	-OCH <sub>2</sub>
52.5	C-8
50.0	C-12
42.8	C-10
34.2	C-2
26.6	C-3
25.7	C-4
24.9	C-7
21.1, 20.8	4 x -OCOCH <sub>3</sub>

| 19.3 | -C(CH<sub>3</sub>)<sub>2</sub> |

## Experimental Protocols

The following protocols are based on the synthesis and characterization of the **15-OH Tafluprost** intermediate as described in the scientific literature.

### Synthesis of 2,2-Bis(acetoxymethyl)propyl (5Z)-7- {(1R,2R,3R,5S)-3,5-Diacetoxy-2-[(1E,3R/3S)-4-phenoxy-3-hydroxybut-1-enyl]cyclopentyl}hept-5-enoate (29a/b)

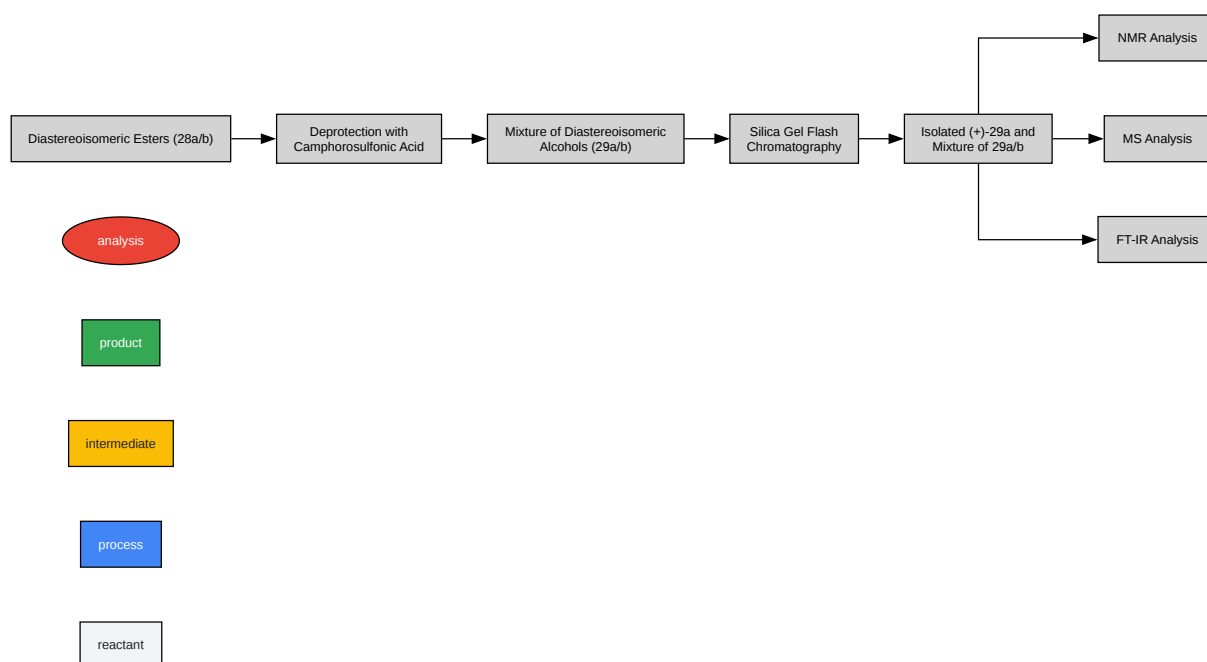
- Starting Material: Diastereoisomeric esters 28a/b (11.3 g, 14.58 mmol) were dissolved in a 1:1 mixture of methanol and dichloromethane (100 mL).
- Deprotection: Camphorosulfonic acid (1.12 g, 4.81 mmol) was added to the solution.
- Reaction: The resulting solution was stirred for 7 hours at room temperature.
- Quenching: Sodium bicarbonate (0.47 g) was added to neutralize the acid.
- Workup: The mixture was filtered through a Büchner funnel, and the filtrate was concentrated under reduced pressure.
- Purification: The crude product was purified by silica gel flash chromatography with a gradient elution of 5%–40% ethyl acetate in hexanes. This yielded a sample of the pure alcohol (+)-29a (59 mg) and an inseparable mixture of diastereoisomeric alcohols 29a/b (6.94 g, 82% yield).

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) technique.
- Infrared Spectroscopy: FT-IR spectra were recorded on a thin film.

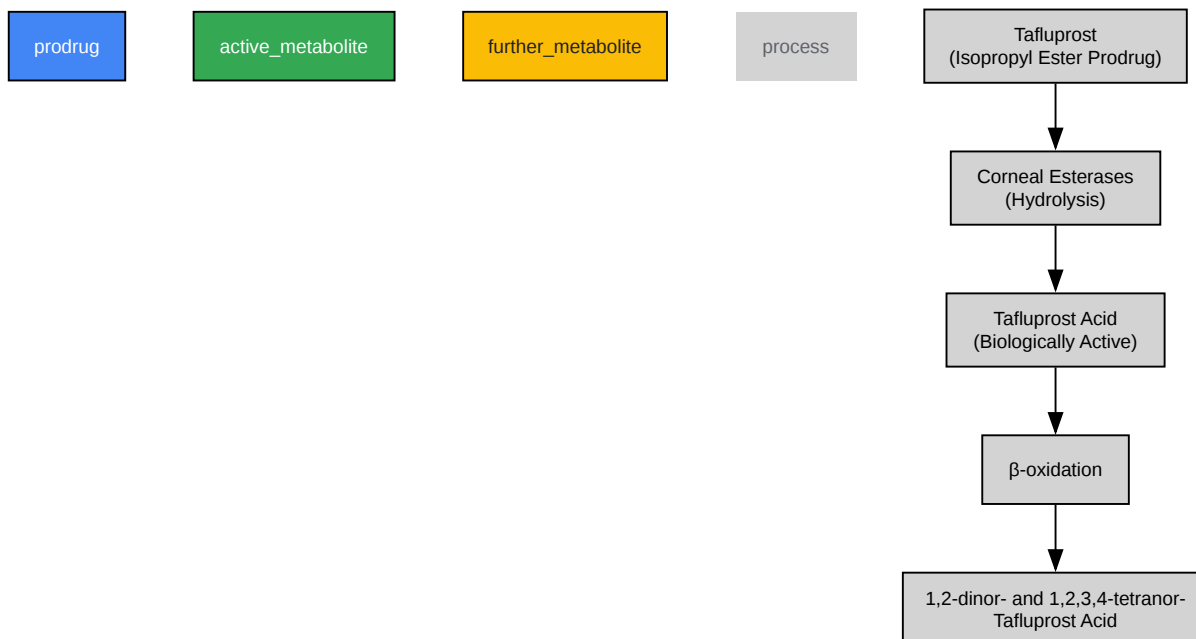
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the **15-OH Tafluprost** intermediate and a conceptual representation of its metabolic context.



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*Synthesis and Analysis Workflow for **15-OH Tafluprost** Intermediate.*



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#### *Conceptual Metabolic Pathway of Tafluprost.*

## Signaling Pathway

Direct signaling pathway information for **15-OH Tafluprost** is not extensively documented as it is primarily a synthetic intermediate. However, the ultimate product, Tafluprost, and its active metabolite, Tafluprost acid, are potent agonists of the prostanoid FP receptor. The activation of this receptor is believed to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor. The metabolic fate of Tafluprost involves hydrolysis to Tafluprost acid, followed by  $\beta$ -oxidation, similar to endogenous fatty acids.

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